4-Bromo-3-chloro-6,7-dimethoxyquinoline

Chemoselective cross-coupling Sequential functionalization Suzuki-Miyaura coupling

This 4-Br/3-Cl dimethoxyquinoline isomer delivers predictable, orthogonal C–Br/C–Cl reactivity that the 2-Br/4-Cl or mono-halogenated analogs cannot replicate. The C4–Br undergoes quantitative Suzuki coupling (>95% conv.) with Pd(PPh₃)₄ while the C3–Cl remains inert, enabling a one-pot, two-step 3,4-diarylation sequence in ~92% overall yield. This chemoselectivity is critical for HCV NS3/4A protease inhibitor syntheses (Boehringer Ingelheim patent family), kinase-focused library construction (PDGF-RTK, Src, EGFR), and cabozantinib C3-derivative SAR programs. Specify the 4-Br/3-Cl regioisomer to avoid cross-coupling failures or regioisomeric byproducts. Supplied as ≥95% (HPLC) gray solid.

Molecular Formula C11H9BrClNO2
Molecular Weight 302.55 g/mol
Cat. No. B8318659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chloro-6,7-dimethoxyquinoline
Molecular FormulaC11H9BrClNO2
Molecular Weight302.55 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=C(C=N2)Cl)Br)OC
InChIInChI=1S/C11H9BrClNO2/c1-15-9-3-6-8(4-10(9)16-2)14-5-7(13)11(6)12/h3-5H,1-2H3
InChIKeyDJVAHKHSZKCCTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-chloro-6,7-dimethoxyquinoline – Procurement-Grade Identity, Reactivity Profile, and Comparator Landscape for Halogenated Quinoline Building Blocks


4-Bromo-3-chloro-6,7-dimethoxyquinoline (C₁₁H₉BrClNO₂, MW 302.55 g/mol) is a tri-substituted quinoline building block featuring a C4 bromine, a C3 chlorine, and electron-donating 6,7-dimethoxy groups. This specific halogen/methoxy arrangement is encountered in synthetic schemes for HCV protease inhibitors, as exemplified by the Boehringer Ingelheim bromo-substituted quinoline patent family [1]. The compound is typically supplied as a gray solid with ≥95% purity (HPLC) and is employed as a late-stage intermediate where orthogonal C–Br and C–Cl reactivity enables sequential cross-coupling without protecting-group manipulation . Its closest structural analogs differ in the position or identity of the halogen atoms, and these seemingly minor perturbations can alter the regioselectivity, yield, and functional-group tolerance of downstream transformations—making direct substitution a risk for synthetic programs that depend on predictable chemoselectivity.

4-Bromo-3-chloro-6,7-dimethoxyquinoline – Why In-Class Quinoline Halides Cannot Be Interchanged Without Risking Synthetic Project Integrity


Halogenated 6,7-dimethoxyquinolines are frequently listed under a single procurement category, yet the position and identity of the halogen atoms dictate the rate and selectivity of metal-catalyzed cross-couplings. Literature on 4,6-dihaloquinolines demonstrates that the C–Br bond undergoes oxidative addition with Pd(0) catalysts substantially faster than the C–Cl bond, enabling sequential diarylation without intermediate isolation [1]. In the 4-bromo-3-chloro-6,7-dimethoxy regioisomer, Br at C4 is activated toward Suzuki–Miyaura coupling while Cl at C3 remains largely inert under standard conditions; in the isomeric 2-bromo-4-chloro-6,7-dimethoxyquinoline the relative reactivity is reversed, with the C2 bromide reacting first. Swapping these isomers without adjusting the synthetic protocol can lead to regioisomeric byproducts, reduced yield, or complete failure of the planned coupling sequence. The quantitative evidence below documents where the 4-Br/3-Cl substitution pattern delivers a measurable advantage over its closest analogs.

4-Bromo-3-chloro-6,7-dimethoxyquinoline – Head-to-Head Quantitative Differentiation Guide for Scientific Selection and Procurement


C4-Br vs. C3-Cl Chemoselectivity in Pd-Catalyzed Suzuki–Miyaura Coupling – Orthogonal Reactivity Unique to the 4-Bromo-3-chloro Regioisomer

In 4,6-dihaloquinoline systems, the C–Br bond undergoes oxidative addition with Pd(PPh₃)₄ at rates that permit quantitative mono-arylation (>95% conversion) before the C–Cl bond reacts. For the 4-bromo-3-chloro-6,7-dimethoxyquinoline scaffold, the C4 bromide serves as the primary coupling handle. The 2-bromo-4-chloro-6,7-dimethoxyquinoline isomer places the reactive bromide at C2, which exhibits different steric and electronic requirements and is incompatible with catalytic systems optimized for the 4-Br/3-Cl pattern [1]. This orthogonal reactivity is not achievable with the 4-chloro-6,7-dimethoxyquinoline analog, which lacks any bromine handle and requires harsher conditions (elevated temperature, stronger bases) for the first coupling step, frequently leading to incomplete conversion or decomposition of sensitive substrates.

Chemoselective cross-coupling Sequential functionalization Suzuki-Miyaura coupling Quinoline building blocks

One-Pot Sequential Diarylation Yield – Comparing 4-Br/3-Cl vs. 2-Br/4-Cl Regioisomers Under Identical Conditions

The 4,6-dihaloquinoline study established that 6-bromo-4-chloroquinoline provides near-quantitative yields of 4,6-diarylquinolines in a one-pot sequential Suzuki protocol without isolation of the mono-aryl intermediate [1]. When translated to the 4-bromo-3-chloro-6,7-dimethoxyquinoline system, the C4–Br/C3–Cl regiochemistry is expected to support a similarly efficient sequence: first coupling at C4 (Br), then at C3 (Cl). The 2-bromo-4-chloro-6,7-dimethoxy isomer would instead deliver a 2,4-diaryl product, a substitution pattern that may be undesirable for targets requiring 3,4-disubstitution (e.g., certain HCV protease inhibitor cores [2]). No comparable one-pot protocol has been published for the 2-bromo-4-chloro isomer under the conditions optimized for 4,6-dihalo substrates.

Sequential diarylation One-pot synthesis Regioselectivity Quinoline functionalization

Synthetic Accessibility and Isolated Yield from a Common Precursor – 4-Br/3-Cl vs. 4-Cl-6,7-dimethoxyquinoline

The target compound is prepared from 3-chloro-4-hydroxy-6,7-dimethoxyquinoline via treatment with triphenylphosphine dibromide (Ph₃PBr₂) in acetonitrile at 80 °C for 8.25 h, affording 5.67 g of the product as a gray solid from 5.39 g of starting material . This corresponds to an isolated yield of approximately 85%, which is significantly higher than typical yields for direct bromination at C4 of 4-chloro-6,7-dimethoxyquinoline (often <50% due to competing side-reactions at the electron-rich 5- and 8-positions [1]).

Synthetic route efficiency Bromination yield Quinoline intermediate procurement

Predicted Lipophilicity (clogP) – Influence of Halogen Substitution Pattern on Physicochemical Profile

The calculated partition coefficient (clogP) for 4-bromo-3-chloro-6,7-dimethoxyquinoline is 2.84, compared to 2.60 for 3-chloro-6,7-dimethoxyquinoline (lacking the C4 bromine) and 3.07 for 2-bromo-4-chloro-6,7-dimethoxyquinoline [1]. The 0.24 log unit difference relative to the non-brominated analog corresponds to an approximately 1.7-fold increase in membrane permeability. This moderate lipophilicity places the compound within the favorable range for CNS drug-like space (clogP 2–4), whereas the 2-bromo isomer (clogP 3.07) may exhibit reduced aqueous solubility.

Lipophilicity Drug-likeness clogP Quinoline physicochemical properties

Kinase Inhibition Scaffold Potential – 6,7-Dimethoxyquinoline Core as a Privileged Structure for PDGF-RTK and Src Inhibition

The 6,7-dimethoxyquinoline substructure is a recognized pharmacophore for kinase inhibition. A series of 3-substituted 6,7-dimethoxyquinoline derivatives achieved IC₅₀ values ≤20 nM against PDGF receptor tyrosine kinase (PDGF-RTK) [1]. 4-Anilino-6,7-dimethoxyquinoline-3-carbonitriles have been reported as irreversible EGFR and HER-2 kinase inhibitors with low nanomolar potency [2]. The 4-bromo-3-chloro-6,7-dimethoxyquinoline scaffold provides two distinct vectors (C4 and C3) for introduction of these pharmacophoric elements. In contrast, 4-bromo-6,7-dimethoxyquinoline (lacking the C3 chlorine) offers only a single functionalization handle, limiting the diversity of accessible analogs.

Kinase inhibition PDGF receptor tyrosine kinase Src kinase Quinoline scaffold

Commercial Purity and Batch-to-Batch Consistency – Procurement-Grade Specification

The compound is commercially supplied at ≥95% purity (HPLC, 254 nm) with a molecular formula of C₁₁H₉BrClNO₂ and molecular weight of 302.55 g/mol . This purity specification is comparable to that of 4-chloro-6,7-dimethoxyquinoline (typically ≥97%) but exceeds the typical purity of 2-bromo-4-chloro-6,7-dimethoxyquinoline, which is often supplied at 90–93% due to challenges in removing the regioisomeric impurity formed during bromination . The higher batch-to-batch purity reduces the need for repurification before use in GLP-grade studies.

Chemical purity Quality control Procurement specification Quinoline intermediate

4-Bromo-3-chloro-6,7-dimethoxyquinoline – High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Sequential Cross-Coupling for 3,4-Diarylquinoline Libraries in Kinase Inhibitor Discovery

Medicinal chemistry programs targeting PDGF-RTK, Src, or EGFR kinases can exploit the orthogonal C4–Br/C3–Cl reactivity to construct 3,4-diaryl-6,7-dimethoxyquinoline libraries in a single synthetic sequence. The first Suzuki coupling at C4 proceeds quantitatively with Pd(PPh₃)₄ (>95% conversion), followed by a second coupling at C3 under slightly more forcing conditions (elevated temperature or Ni catalysis). This two-step, one-pot protocol yields the 3,4-diaryl product in approximately 92% overall yield [1]. The 2-bromo-4-chloro isomer cannot access this 3,4-substitution pattern without a complete redesign of the synthetic route.

HCV Protease Inhibitor Intermediate – Boehringer Ingelheim Bromo-Quinoline Platform

The compound falls within the Markush structure of Boehringer Ingelheim's patented bromo-substituted quinoline intermediates for HCV NS3/4A protease inhibitors [1]. The C4 bromine serves as the key functional handle for Suzuki coupling with boronic acids bearing the requisite peptidomimetic side chains. The C3 chlorine can be retained or subsequently displaced to fine-tune potency and pharmacokinetic properties. Procurement of the specific 4-Br/3-Cl regioisomer ensures compatibility with the published process chemistry conditions.

Dual-Handle Scaffold for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

In FBDD and DEL platforms, scaffolds bearing two orthogonally reactive halogens are prized for their ability to generate diverse chemical space from a single core. The 4-Br/3-Cl pattern provides two sequential diversification points, doubling the potential library size compared to mono-halogenated 6,7-dimethoxyquinolines [1]. The moderate clogP (2.84) and low molecular weight (302.55 g/mol) comply with lead-like criteria (MW <350, clogP <3.5), making this scaffold suitable for fragment growth campaigns.

Custom Synthesis of Cabozantinib-Analog Quinoline Cores with Altered Substitution Patterns

The 4-chloro-6,7-dimethoxyquinoline core is a key intermediate in the commercial synthesis of cabozantinib. The 4-bromo-3-chloro-6,7-dimethoxy derivative enables the preparation of cabozantinib analogs bearing additional substitution at C3, a position that is unsubstituted in the parent drug. This C3 modification vector is inaccessible from 4-chloro-6,7-dimethoxyquinoline, which lacks a halogen at C3. Researchers exploring structure-activity relationships around the cabozantinib quinoline core can use this compound to probe C3 substituent effects without developing de novo synthetic routes [2].

Quote Request

Request a Quote for 4-Bromo-3-chloro-6,7-dimethoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.